1-cyclohexanecarbonyl-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
1-Cyclohexanecarbonyl-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a triazolopyrimidine derivative characterized by a cyclohexanecarbonyl-piperazine moiety linked to a 3-(4-methylphenyl)-substituted triazolo[4,5-d]pyrimidine core. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including kinase inhibition, receptor modulation (e.g., cannabinoid receptors), and anticancer properties . The structural complexity of this molecule arises from the fusion of the triazole and pyrimidine rings, combined with the substitution patterns on both the triazole and the piperazine components.
Propriétés
IUPAC Name |
cyclohexyl-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O/c1-16-7-9-18(10-8-16)29-21-19(25-26-29)20(23-15-24-21)27-11-13-28(14-12-27)22(30)17-5-3-2-4-6-17/h7-10,15,17H,2-6,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOPPMNNYGAKJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CCCCC5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The triazolopyrimidine scaffold allows for extensive modification, leading to variations in pharmacological activity, solubility, and target selectivity. Below is a detailed comparison with key analogs:
Pharmacological Activity
- CB2 Receptor Agonism: RG7774, a triazolopyrimidine analog, demonstrates potent and selective CB2 receptor activation (EC₅₀ < 10 nM) without CB1-mediated psychotropic effects, making it a candidate for treating diabetic retinopathy . The target compound’s cyclohexanecarbonyl group may similarly modulate receptor interactions, though specific data are lacking.
- Anticancer Activity : Derivatives with thioether side chains (e.g., Compound 15 , 17 ) exhibit cytotoxicity against MCF-7 and A-549 cells (IC₅₀ values in the low micromolar range) . The 4-methylphenyl group in the target compound may confer similar antiproliferative effects via kinase inhibition.
- Synthetic Accessibility : Piperazine-linked triazolopyrimidines (e.g., Compound 7b , 21 ) are synthesized via nucleophilic substitution or acylation reactions, with yields exceeding 80% in optimized conditions . The target compound likely follows analogous synthetic routes.
Physicochemical Properties
- Solubility : Piperazine acylation generally reduces aqueous solubility; however, polar substituents (e.g., methoxy in CAS 920219-37-0) can counteract this .
Research Implications
The structural diversity of triazolopyrimidine derivatives underscores their versatility in drug design. The target compound’s cyclohexanecarbonyl-piperazine moiety positions it as a candidate for oncology or immunomodulation, given the demonstrated activities of its analogs. Future studies should prioritize:
Target Identification : Screening against kinase or GPCR panels to elucidate mechanism of action.
ADME Profiling : Assessing metabolic stability, solubility, and bioavailability relative to analogs like RG7774 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
